molecular formula C11H10N4O B7554850 4-amino-N-pyridin-4-ylpyridine-2-carboxamide

4-amino-N-pyridin-4-ylpyridine-2-carboxamide

Cat. No. B7554850
M. Wt: 214.22 g/mol
InChI Key: YPBQCOMDSMTGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-pyridin-4-ylpyridine-2-carboxamide, also known as 4-AP, is a chemical compound that has been widely studied for its potential applications in scientific research. This organic compound is a derivative of pyridine and has been found to have various biochemical and physiological effects on the human body. In

Mechanism of Action

The mechanism of action of 4-amino-N-pyridin-4-ylpyridine-2-carboxamide involves its ability to block the activity of the Kv1.3 ion channel. This channel is involved in the regulation of T-cell function, and its inhibition by 4-amino-N-pyridin-4-ylpyridine-2-carboxamide can lead to the suppression of immune responses. In addition, 4-amino-N-pyridin-4-ylpyridine-2-carboxamide has also been shown to enhance the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-N-pyridin-4-ylpyridine-2-carboxamide are diverse and have been extensively studied. Some of the effects include the inhibition of T-cell function, enhancement of neurotransmitter release, and improvement of cognitive function. In addition, 4-amino-N-pyridin-4-ylpyridine-2-carboxamide has also been found to have neuroprotective effects and can improve the survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-pyridin-4-ylpyridine-2-carboxamide in lab experiments is its well-established synthesis method and its ability to selectively block the Kv1.3 ion channel. This makes it a useful tool for studying the function of this channel in the nervous system. However, one limitation of using 4-amino-N-pyridin-4-ylpyridine-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-amino-N-pyridin-4-ylpyridine-2-carboxamide. One area of interest is its potential therapeutic applications in autoimmune diseases such as multiple sclerosis. In addition, further studies are needed to explore its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of 4-amino-N-pyridin-4-ylpyridine-2-carboxamide and its effects on the nervous system.

Synthesis Methods

The synthesis of 4-amino-N-pyridin-4-ylpyridine-2-carboxamide involves the reaction of 4-cyanopyridine with hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield 4-amino-N-pyridin-4-ylpyridine-2-carboxamide. This method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

4-amino-N-pyridin-4-ylpyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in studying the function of potassium channels in the nervous system. Specifically, 4-amino-N-pyridin-4-ylpyridine-2-carboxamide has been shown to block the activity of the Kv1.3 ion channel, which is involved in the regulation of T-cell function. This makes 4-amino-N-pyridin-4-ylpyridine-2-carboxamide a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.

properties

IUPAC Name

4-amino-N-pyridin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-8-1-6-14-10(7-8)11(16)15-9-2-4-13-5-3-9/h1-7H,(H2,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBQCOMDSMTGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-pyridin-4-ylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.